1,2,3-Hexanetriol, (2R,3S)-rel-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Hexanetriol can be synthesized through several methods. One common approach involves the reduction of hexane-1,2,3-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1,2,3-hexanetriol may involve catalytic hydrogenation of hexane-1,2,3-trione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Hexanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Hexane-1,2,3-trione, hexane-1,2,3-tricarboxylic acid.
Reduction: Hexane.
Substitution: Halogenated hexanetriol derivatives.
Scientific Research Applications
1,2,3-Hexanetriol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-hexanetriol depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1,2,3-Hexanetriol can be compared with other similar compounds such as:
1,2,3-Butanetriol: A shorter chain analog with similar hydroxyl group arrangement.
1,2,3-Propanetriol (Glycerol): A widely used compound with three hydroxyl groups, commonly found in biological systems.
1,2,3-Pentanetriol: A compound with one less carbon atom than hexanetriol, exhibiting similar chemical properties.
Uniqueness: 1,2,3-Hexanetriol’s uniqueness lies in its specific stereochemistry and the presence of three hydroxyl groups, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
83134-92-3 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCC(C(CO)O)O |
Origin of Product |
United States |
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